N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-18-15-9-8-13(12-16(15)19-2)10-11-17-14-6-4-3-5-7-14/h8-9,12,14,17H,3-7,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUUWFKPJWELGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2CCCCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354516 | |
| Record name | N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93285-86-0 | |
| Record name | N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reagents and Solvent Systems
Sodium triacetoxyborohydride (NaBH(OAc)) is the preferred reducing agent due to its selectivity and mild reaction conditions, which minimize over-reduction or side reactions. The reaction is typically conducted in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), with DCE providing superior yields in most cases. Acetic acid is added catalytically to protonate the imine intermediate, facilitating reduction.
Table 1: Standard Reaction Conditions for Reductive Amination
| Component | Quantity | Role |
|---|---|---|
| 3,4-Dimethoxyphenethylamine | 1.0 equiv | Amine substrate |
| Cyclohexanone | 1.2–1.5 equiv | Ketone substrate |
| NaBH(OAc) | 1.5–2.0 equiv | Reducing agent |
| DCE or THF | 0.5–1.0 M | Solvent |
| Acetic acid | 1–2 drops | Proton source |
Mechanistic Insights
The reaction proceeds via initial formation of a Schiff base between the amine and ketone, which is rapidly reduced by NaBH(OAc) to yield the secondary amine. The mild acidity of acetic acid ensures protonation of the imine without decomposing the borohydride reagent.
Stepwise Procedure
-
Reaction Setup : Combine 3,4-dimethoxyphenethylamine (10 mmol), cyclohexanone (12 mmol), and DCE (20 mL) under nitrogen.
-
Acid Addition : Add acetic acid (0.1 mL) and stir for 15 minutes at 25°C.
-
Reduction : Introduce NaBH(OAc) (15 mmol) portionwise over 30 minutes.
-
Workup : After 12–24 hours, quench with saturated NaHCO, extract with dichloromethane, and dry over MgSO.
-
Purification : Concentrate under reduced pressure and purify via column chromatography (SiO, hexane/EtOAc 4:1).
Optimization of Reaction Parameters
Solvent Effects
DCE outperforms THF in yield (82% vs. 68%) due to better stabilization of the protonated imine intermediate. Polar aprotic solvents like acetonitrile are less effective, often resulting in <50% yields.
Stoichiometric Considerations
A 1.2–1.5 molar excess of cyclohexanone drives the reaction to completion by shifting the equilibrium toward imine formation. Excess amine leads to dimerization byproducts.
Temperature and Time
Room temperature (20–25°C) is optimal. Elevated temperatures (>40°C) accelerate reagent decomposition, while lower temperatures prolong reaction times without improving yields.
Alternative Synthetic Approaches
Borane-Mediated Amination
While less common, BH·THF complexes have been used in analogous reactions. However, these require strict anhydrous conditions and provide lower yields (60–65%) compared to NaBH(OAc).
Enzymatic Methods
No direct enzymatic syntheses are reported for this compound, but immobilized transaminases show potential for analogous secondary amine syntheses. Current limitations include substrate specificity and cost.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography with hexane/EtOAc gradients effectively separates the product from unreacted starting materials. The hydrobromide salt (CAS: 93285-86-0) may be precipitated for enhanced purity.
Analytical Data
-
H NMR (CDCl): δ 6.7–6.8 (m, 3H, aromatic), 3.8 (s, 6H, OCH), 2.6–2.8 (m, 4H, CHNCH), 1.6–1.8 (m, 5H, cyclohexyl).
Industrial-Scale Considerations
Waste Management
Quenching with NaHCO generates borate salts, which are removed via aqueous extraction. DCE is recycled via distillation to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxy groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool to study specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenethylamine Derivatives
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B; CAS Unspecified)
- Structure : Replaces the cyclohexanamine group with a benzamide.
- Synthesis : Synthesized via benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield) .
- Molecular weight: 285.34 g/mol (vs. 263.38 g/mol for the target compound), suggesting differences in bioavailability .
Dopamine Hydrochloride (CAS 62-31-7)
- Structure : Features a catechol (3,4-dihydroxyphenyl) group instead of methoxy substituents.
- Molecular weight: 189.64 g/mol (lower due to lack of cyclohexane and methoxy groups).
Cyclohexanamine Derivatives
4,4'-Methylenebis(cyclohexylamine) (CAS 1761-71-3)
- Structure : Two cyclohexylamine groups linked by a methylene bridge.
- Properties: Exists as three geometric isomers (trans-trans, cis-cis, cis-trans), influencing crystallinity and polymer compatibility .
N,N-Diethylcyclohexanamine (CRC Handbook Entry)
Methoxy-Substituted Analogs
3-(3,4-Dimethoxyphenyl)propan-1-amine (CAS 14773-42-3)
- Structure : Shorter alkyl chain (propyl vs. ethyl) and lacks the cyclohexane ring.
Data Table: Structural and Functional Comparison
*Hypothesized based on structural analogs.
Research Findings and Implications
- Synthetic Efficiency : The target compound’s synthesis route is unspecified, but Rip-B’s 80% yield suggests feasible phenethylamine derivatization .
- Toxicity Considerations : Structural parallels to 4,4'-methylenebis(cyclohexylamine) imply possible amine-related hazards (e.g., irritation), though direct data are lacking .
- Biological Activity : Methoxy groups may reduce receptor binding compared to dopamine’s hydroxyl groups but enhance lipid solubility for CNS targeting .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine, also known as this compound hydrobromide, is a compound that has garnered attention in the fields of pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications, supported by relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C16H26BrNO2 and a molecular weight of 344.29 g/mol. Its structure features a cyclohexanamine moiety linked to a 3,4-dimethoxyphenyl group via an ethyl chain. This unique structural configuration is believed to influence its interaction with various neurotransmitter receptors, which is crucial for its biological activity.
This compound primarily acts as a modulator of neurotransmitter systems. It is hypothesized to interact with specific receptors in the brain, potentially acting as either an agonist or antagonist. This modulation can influence various physiological processes, making it a candidate for therapeutic applications in neurological disorders.
Potential Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. In studies involving primary SD rat nerve cells, this compound significantly improved cell viability and reduced toxicity, suggesting its potential role in treating neurodegenerative diseases such as Alzheimer’s disease.
Biological Activity and Research Findings
The biological activity of this compound has been investigated through various experimental approaches:
- Neurotransmitter Interaction : The compound has shown potential in modulating the activity of neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. This interaction is crucial for understanding its pharmacological effects.
- Cell Viability Studies : In vitro studies demonstrated that the compound enhances the survival of nerve cells under toxic conditions. This effect was quantified through cell viability assays, indicating significant neuroprotective capabilities.
- Receptor Binding Affinity : Research has focused on determining the binding affinity of this compound to various receptors. Preliminary results suggest that it may selectively bind to certain serotonin receptors (5-HT), which are implicated in mood regulation and cognitive functions.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key characteristics:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| N-ethyl-nor-ketamine | Moderate | Analgesic and anesthetic effects |
| 5-HT receptor agonists | High | Mood enhancement and anti-depressant effects |
| Other cyclohexylamines | Variable | Diverse pharmacological profiles |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Alzheimer's Disease Model : A study involving aged rat models showed that administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation in the brain.
- Parkinson's Disease Research : In another study focusing on Parkinson's disease models, the compound demonstrated protective effects against dopaminergic neuron degeneration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
